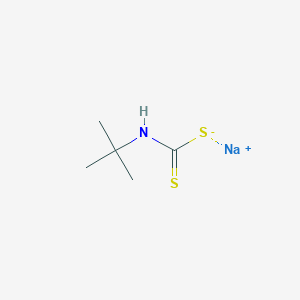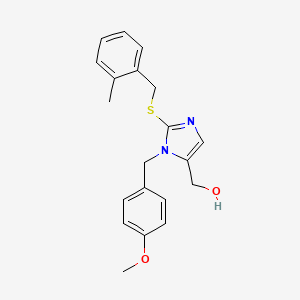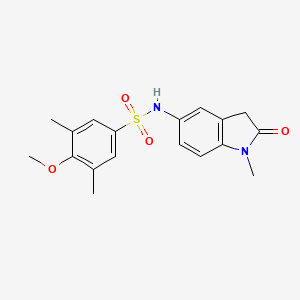![molecular formula C14H13N3O4 B2860770 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049549-36-1](/img/structure/B2860770.png)
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodioxole derivatives are known to possess a broad spectrum of activities. In addition to synthetic derivatives, natural products that have the benzodioxole subunit, such as piperine, have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity .
Synthesis Analysis
The synthesis of benzodioxole derivatives often involves nucleophilic substitution reactions. For instance, the synthesis of benzo[d][1,3]dioxole-5-carbaldehyde was achieved through a nucleophilic substitution reaction (S N 2) of the 3,4-dihydroxy-5-carbaldehyde reagent with dibromomethane .Molecular Structure Analysis
Benzodioxole derivatives can be analyzed by conventional spectroscopic methods (1 H NMR and 13 C NMR), which can confirm their structural characterizations .Chemical Reactions Analysis
The chemical reactions of benzodioxole derivatives can be characterized by pyrolysis coupled to a mass spectrometer, which shows characteristic fragments with the respective masses .Physical And Chemical Properties Analysis
The physical and chemical properties of benzodioxole derivatives can be analyzed through thermal analysis methods such as TG and DSC .Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Studies
Research has been conducted on similar compounds to N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, focusing on their synthesis and potential antioxidant activities. Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl carboxamides, including structures related to the compound . These compounds showed moderate to significant radical scavenging activity, suggesting their potential use in developing biologically active compounds with antioxidant properties (Ahmad et al., 2012).
Pyridazine Derivatives and Their Reactions
Another study by Deeb et al. (1992) on pyridazine derivatives, including compounds similar to the one , explored their synthesis and various chemical reactions. This research provides insight into the chemical properties and potential applications of these compounds in the field of medicinal chemistry (Deeb et al., 1992).
Drug-likeness Prediction and Microbial Investigation
Pandya et al. (2019) conducted a study involving compounds related to this compound. They synthesized a library of related compounds and investigated their drug-likeness properties and in vitro antibacterial, antifungal, and antimycobacterial activities. This research offers insights into the therapeutic potential of these compounds (Pandya et al., 2019).
Novel Analogues Synthesis and Biological Evaluation
Rajurkar and Pund (2014) explored the synthesis of novel analogues, including structures related to the compound , and their potential biological activities. This research contributes to the understanding of how structural modifications can impact biological activities and therapeutic potential (Rajurkar & Pund, 2014).
Novel Hybrid Molecules as Antimicrobial Agents
Shruthi et al. (2016) designed and synthesized novel hybrid molecules, including structures similar to the compound , as potential antimicrobial agents. Their study demonstrates the antimicrobial potential of these compounds and their selectivity in targeting microbial pathogens (Shruthi et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-13-2-1-5-16-17(13)7-6-15-14(19)10-3-4-11-12(8-10)21-9-20-11/h1-5,8H,6-7,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACILOIVHWZNSRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{4-[(3,4-dichlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2860690.png)




![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)
![2,2-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2860699.png)

![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)
![5-[(3-Chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860710.png)